molecular formula C16H36NO3P B12802820 Ethyl myristylphosphoramidate CAS No. 45261-94-7

Ethyl myristylphosphoramidate

Cat. No.: B12802820
CAS No.: 45261-94-7
M. Wt: 321.44 g/mol
InChI Key: DYORVBSIIDYXQE-UHFFFAOYSA-N
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Description

Ethyl myristylphosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoryl bond (P=O) and a phosphoramidate linkage (P-N). These features make it an important molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl myristylphosphoramidate typically involves the reaction of myristylamine with ethyl phosphorodichloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Myristylamine} + \text{Ethyl phosphorodichloridate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl myristylphosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoramidate oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or myristyl groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.

Major Products:

    Oxidation: Phosphoramidate oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoramidates.

Scientific Research Applications

Ethyl myristylphosphoramidate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding phosphoramidate biochemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl myristylphosphoramidate involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl myristylphosphoramidate can be compared with other phosphoramidates, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl laurylphosphoramidate: Similar structure but with a lauryl group instead of a myristyl group.

Uniqueness: this compound is unique due to its specific combination of ethyl and myristyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other phosphoramidates may not be suitable.

Properties

CAS No.

45261-94-7

Molecular Formula

C16H36NO3P

Molecular Weight

321.44 g/mol

IUPAC Name

ethoxy-N-tetradecylphosphonamidic acid

InChI

InChI=1S/C16H36NO3P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20-4-2/h3-16H2,1-2H3,(H2,17,18,19)

InChI Key

DYORVBSIIDYXQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNP(=O)(O)OCC

Origin of Product

United States

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